molecular formula C5H4F6O2 B031812 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid CAS No. 17327-33-2

4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Cat. No. B031812
CAS RN: 17327-33-2
M. Wt: 210.07 g/mol
InChI Key: BXOJQJKUSQRUKV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is a chemical compound with the molecular formula C5H4F6O2 . It has an average mass of 210.074 Da and a monoisotopic mass of 210.011551 Da .


Molecular Structure Analysis

The molecular structure of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid consists of a butanoic acid backbone with trifluoromethyl groups attached at the 3rd and 4th carbon atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.07400 . It has a density of 1.512g/cm3 and a boiling point of 138.8ºC at 760mmHg .

Scientific Research Applications

1. Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid, are used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The synthesis of TFMP derivatives starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate .
  • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

2. Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are also used in the pharmaceutical industry .
  • Methods of Application : The same synthesis method as in the agrochemical industry is used .
  • Results or Outcomes : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. Plant Growth Regulation

  • Summary of Application : (S)- (+)-4,4,4-Trifluoro-3- (indole-3-)butyric acid (TFIBA), a derivative of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid, is used as a plant growth regulator .
  • Methods of Application : The specific method of application or experimental procedure is not mentioned in the source .
  • Results or Outcomes : (S)- (+)-TFIBA markedly promotes root growth of Chinese cabbage, lettuce, and rice plants .

4. Synthesis of Beta-Lactone

  • Summary of Application : 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyric acid, a derivative of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid, is used in the synthesis of beta-lactone .
  • Methods of Application : This derivative undergoes a cyclization reaction to prepare beta-lactone .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

5. Synthesis of [Eu (tfa) 3] 2 bpm Complexes

  • Summary of Application : 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, a derivative of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid, is used as a capping ligand in the synthesis of [Eu (tfa) 3] 2 bpm complexes .
  • Methods of Application : The specific method of application or experimental procedure is not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

6. Synthesis of Trifluoromethylated Hydrindenes

  • Summary of Application : 4,4,4-Trifluoro-3-methyl-2-butenoic acid, a derivative of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid, is employed in the synthesis of trifluoromethylated hydrindenes .
  • Methods of Application : The specific method of application or experimental procedure is not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

7. Synthesis of [13 CD 2 ]benzylamine

  • Summary of Application : 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione, a derivative of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid, is used as a reagent in the multistep synthesis of [13 CD 2 ]benzylamine .
  • Methods of Application : The specific method of application or experimental procedure is not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

8. Synthesis of Trifluoromethylpyridines

  • Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid, are used in various industries including agrochemical and pharmaceutical industries .
  • Methods of Application : The synthesis of TFMP derivatives starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is classified as a corrosive substance . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . In case of inhalation of vapours or aerosols, it may cause lung oedema . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h2H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOJQJKUSQRUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381968
Record name 2(2H-Perfluoro-2-propyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

CAS RN

17327-33-2
Record name 2(2H-Perfluoro-2-propyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17327-33-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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